molecular formula C10H20N2 B600047 1-Cyclopentyl-3-methylpiperazine CAS No. 163526-35-0

1-Cyclopentyl-3-methylpiperazine

Cat. No.: B600047
CAS No.: 163526-35-0
M. Wt: 168.284
InChI Key: KKCYKTHTNCFGJN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Cyclopentyl-3-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The safety data sheet for 1-Methylpiperazine, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research of 1-Cyclopentyl-3-methylpiperazine and similar compounds involve the development of new synthetic methods, particularly those involving C–H functionalization . This will allow for greater structural diversity in the synthesis of piperazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Commonly used in research and has similar structural features.

    1-(1-Methylpiperidin-4-yl)piperazine: Another piperazine derivative with distinct chemical properties.

    1-(2-Pyridyl)piperazine: Known for its use in medicinal chemistry.

Uniqueness: 1-Cyclopentyl-3-methylpiperazine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for certain applications where other piperazine derivatives may not be as effective.

Properties

IUPAC Name

1-cyclopentyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCYKTHTNCFGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695758
Record name 1-Cyclopentyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163526-35-0
Record name 1-Cyclopentyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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